ethyl 4-oxo-3-propyl-6-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-indole-2-carboxylate
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Overview
Description
Ethyl 4-oxo-3-propyl-6-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-indole-2-carboxylate is a complex organic compound belonging to the indole family. Indoles are heterocyclic compounds characterized by a fused benzene and pyrrole ring. This particular compound features a thiophene ring, a propyl group, and a carboxylate ester functional group, making it a unique and versatile molecule in organic chemistry.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 2-thiophenecarboxylic acid and propylamine.
Reaction Steps: The initial step involves the formation of an amide bond between the carboxylic acid and propylamine. This is followed by cyclization to form the indole core.
Oxidation: The indole core undergoes oxidation to introduce the keto group at the 4-position.
Esterification: Finally, the carboxylic acid group is esterified with ethanol to yield the ethyl ester derivative.
Industrial Production Methods:
Batch Process: The compound is synthesized in a controlled batch process to ensure purity and consistency.
Catalysts: Various catalysts, such as palladium or platinum, may be used to facilitate the cyclization and oxidation steps.
Purification: The final product is purified using techniques like recrystallization or column chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the 4-position, to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be performed to reduce the keto group to a hydroxyl group.
Substitution: The compound can participate in substitution reactions, especially at the thiophene ring, to introduce various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation Products: Higher oxidation state derivatives of the indole core.
Reduction Products: Hydroxylated derivatives of the compound.
Substitution Products: Derivatives with various functional groups introduced at the thiophene ring.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of more complex molecules. Biology: Indole derivatives, including this compound, have shown biological activity, such as antimicrobial and anticancer properties. Medicine: Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The exact mechanism depends on the specific biological context, but it generally involves binding to the active site of the target molecule, leading to modulation of its activity.
Comparison with Similar Compounds
Ethyl 4-oxo-3-phenyl-6-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-indole-2-carboxylate: Similar structure but with a phenyl group instead of a propyl group.
Ethyl 4-oxo-3-propyl-6-(benzothiophen-2-yl)-4,5,6,7-tetrahydro-1H-indole-2-carboxylate: Similar structure but with a benzothiophene ring instead of a thiophene ring.
Uniqueness: The presence of the propyl group and the thiophene ring in this compound provides unique chemical and biological properties compared to similar compounds.
This comprehensive overview highlights the significance of ethyl 4-oxo-3-propyl-6-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-indole-2-carboxylate in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound in organic chemistry and beyond.
Properties
IUPAC Name |
ethyl 4-oxo-3-propyl-6-thiophen-2-yl-1,5,6,7-tetrahydroindole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3S/c1-3-6-12-16-13(19-17(12)18(21)22-4-2)9-11(10-14(16)20)15-7-5-8-23-15/h5,7-8,11,19H,3-4,6,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDJJZAXKYICMIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(NC2=C1C(=O)CC(C2)C3=CC=CS3)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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